9-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O6/c1-31-13-8-7-10(9-14(13)32-2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-5-3-4-6-12(11)26(29)30/h3-9H,1-2H3,(H2,21,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCZQIXOUBRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with potential biological activities. Its unique structural features, including a purine core and specific substituents, suggest a variety of pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.384 g/mol. The structure includes:
- 3,4-Dimethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
- 2-Nitrophenyl group : May enhance biological activity through electron-withdrawing effects.
Biological Activities
Research indicates that purine derivatives exhibit a wide range of biological activities. Notably, the compound under study has shown promise in the following areas:
- Antiviral Activity : Similar purine derivatives have been reported to inhibit various viral infections by interfering with nucleic acid synthesis pathways. For instance, compounds with similar structures have demonstrated antiviral properties against hepatitis C virus (HCV) and herpes simplex virus (HSV) .
- Antitumor Activity : The purine scaffold is known for its role in cellular proliferation and signaling pathways. Studies have indicated that modifications to the purine structure can lead to enhanced anticancer activities .
- Antimicrobial Properties : Compounds with similar frameworks have been shown to possess antibacterial and antifungal activities. The presence of nitro groups can enhance these effects by disrupting microbial cellular processes .
The mechanisms through which This compound exerts its biological effects may include:
- Inhibition of DNA/RNA Synthesis : By mimicking nucleotide structures, it can interfere with viral replication.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular metabolism and replication.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies:
- Condensation Reactions : Typically involve the reaction of substituted anilines with appropriate carbonyl compounds.
- Cyclization Techniques : These can help form the purine ring system while incorporating desired substituents.
Case Studies
Several studies have explored the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of analogous purine-6-carboxamide derivatives, highlighting substituent variations and their implications:
Key Observations:
- Substituent Position and Electronic Effects :
- The target compound’s 2-nitrophenyl group (ortho-substituted) creates steric challenges absent in para-nitro analogs (e.g., CAS 899741-87-8) .
- 3,4-Dimethoxyphenyl (target) vs. 3-methoxyphenyl (CAS 899741-87-8): The additional methoxy group in the target compound increases electron-donating capacity and solubility .
- Molecular Weight and Polarity :
- Synthetic Accessibility :
- Methyl-substituted derivatives (e.g., CAS 64440-99-9 ) are synthetically simpler but lack functional groups for targeted interactions.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
A factorial design of experiments (DoE) is critical to systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a 2^3 factorial design can identify interactions between variables like reaction time, reagent stoichiometry, and solvent polarity. Statistical analysis (ANOVA) helps prioritize factors affecting yield and purity. Post-optimization, C18 reverse-phase column chromatography (acetonitrile/water gradients) is effective for purification, as demonstrated in analogous purine carboxamide syntheses .
Basic: Which analytical techniques are most reliable for characterizing its structural integrity?
Methodological Answer:
Combine 1H/13C NMR to confirm substitution patterns (e.g., nitrophenyl vs. dimethoxyphenyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For purity assessment, HPLC with UV detection (using C18 columns) is recommended. In cases of stereochemical ambiguity, X-ray crystallography or 2D-NMR (COSY, NOESY) should resolve spatial arrangements, as seen in structurally related spiro compounds .
Basic: How should reactor design considerations be addressed for scalable synthesis?
Methodological Answer:
Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for principles like mass transfer efficiency and heat dissipation. For exothermic steps (e.g., nitro-group reductions), use jacketed reactors with precise temperature control. Continuous-flow systems may mitigate side reactions in multi-step syntheses, particularly for oxidation-sensitive intermediates .
Advanced: What computational methods can predict its reactivity or interactions in biological systems?
Methodological Answer:
Employ quantum chemical calculations (e.g., DFT) to model electronic effects of substituents (e.g., nitro groups' electron-withdrawing nature). For binding affinity predictions, molecular docking (using AutoDock Vina or Schrödinger) paired with MD simulations can map interactions with target proteins. Integrate AI-driven platforms (e.g., COMSOL Multiphysics with machine learning) to simulate reaction pathways and optimize conditions .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
Synthesize analogs by systematically modifying substituents:
- Replace the 2-nitrophenyl group with electron-deficient (e.g., cyano) or electron-rich (e.g., methoxy) aryl rings.
- Vary the dimethoxyphenyl moiety to assess steric/electronic contributions.
Use CRISPR-Cas9-edited cell lines or enzyme inhibition assays to correlate structural changes with bioactivity. Cross-reference patent data (e.g., EP 4 374 877 A2) for prior SAR insights on purine derivatives .
Advanced: How should contradictory data in kinetic studies be resolved?
Methodological Answer:
Apply response surface methodology (RSM) to decouple confounding variables. For inconsistent kinetic profiles (e.g., rate vs. temperature), validate via in situ FTIR or Raman spectroscopy to monitor intermediate formation. If discrepancies persist, conduct isotopic labeling (e.g., ²H or ¹³C) to trace mechanistic pathways .
Advanced: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
Perform accelerated stability testing under ICH guidelines (40°C/75% RH) with LC-MS monitoring. For hydrolysis-prone groups (e.g., carboxamide), lyophilize formulations or use stabilizing excipients (e.g., cyclodextrins). If photodegradation is observed (nitrophenyl groups), employ amber glassware and UV-blocking packaging .
Advanced: How can green chemistry principles be integrated into its synthesis?
Methodological Answer:
Replace polar aprotic solvents (DMF, DMSO) with biobased solvents (e.g., Cyrene) or ionic liquids . For nitro-group reductions, use catalytic hydrogenation (H2/Pd-C) over stoichiometric methods (e.g., Fe/HCl). Microwave-assisted synthesis reduces energy consumption, as validated in spiro compound syntheses .
Advanced: What separation technologies improve yield in multi-step syntheses?
Methodological Answer:
For intermediates with similar polarities, employ membrane separation (CRDC subclass RDF2050104) or simulated moving bed (SMB) chromatography . In cases of emulsion formation (e.g., during extraction), use centrifugal partition chromatography (CPC) .
Advanced: How do substituent electronic effects influence its physicochemical properties?
Methodological Answer:
The 2-nitrophenyl group increases electron deficiency, enhancing solubility in polar solvents but reducing metabolic stability. 3,4-Dimethoxyphenyl contributes to π-stacking interactions, affecting crystallinity. Quantify these effects via Hammett σ constants and logP measurements . Compare with analogs lacking these groups to isolate electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
